molecular formula C8H5Cl2N3S B3429290 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 735322-62-0

5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3429290
CAS No.: 735322-62-0
M. Wt: 246.12 g/mol
InChI Key: NMMKMPMKLSTYQX-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol ( 735322-62-0) is a high-purity chemical compound with the molecular formula C 8 H 5 Cl 2 N 3 S and a molecular weight of 246.12 g/mol . This derivative of the 1,2,4-triazole heterocycle is supplied for use in non-clinical research and development applications. The 1,2,4-triazole core is a privileged scaffold in medicinal and agricultural chemistry, known for yielding derivatives with a wide spectrum of biological activities . While specific biological data for this particular compound requires further investigation, related 1,2,4-triazole-3-thiol analogues are frequently explored for their potential as pharmacologically active molecules. Research on similar structures indicates potential areas of interest including antimicrobial, anti-inflammatory, and antiviral properties, making this compound a valuable intermediate for the synthesis and evaluation of new chemical entities . The presence of the thiol group and dichlorophenyl substituent offers versatile sites for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel compounds with optimized properties. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2N3S/c9-4-1-2-6(10)5(3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKMPMKLSTYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=S)NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180498
Record name 5-(2,5-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-62-0
Record name 5-(2,5-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name 5-(2,5-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Record name 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Synthetic Methodologies for 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol and Analogues

Established Synthetic Routes to 1,2,4-Triazole-3-thiols

The formation of the 1,2,4-triazole-3-thiol core is a well-documented process in organic synthesis, with several reliable methods being widely employed. These routes offer flexibility in starting materials and reaction conditions, making them adaptable for the preparation of a diverse range of substituted analogues.

Cyclization Reactions of Thiosemicarbazide Intermediates

A cornerstone in the synthesis of 1,2,4-triazole-3-thiols is the intramolecular cyclization of acylthiosemicarbazide or similar thiosemicarbazide intermediates. researchgate.netnih.gov This approach typically involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. nih.govresearchgate.net The subsequent ring closure of this intermediate is commonly facilitated by basic conditions, such as refluxing in an aqueous solution of sodium hydroxide, followed by acidification to yield the desired triazole-3-thiol. researchgate.netnih.govmdpi.com

The general reaction scheme can be depicted as follows:

R-CO-NH-NH₂ + R'-NCS → R-CO-NH-NH-CS-NH-R' → 5-R-4-R'-4H-1,2,4-triazole-3-thiol

This method's popularity stems from the ready availability of a wide variety of carboxylic acid hydrazides and isothiocyanates, allowing for the synthesis of a broad spectrum of 5- and 4-substituted 1,2,4-triazole-3-thiols. The reaction proceeds through a thiolate intermediate formed in the alkaline medium, which upon acidification, tautomerizes to the more stable thione form. researchgate.net

Reactions of Carboxylic Acid Hydrazides with Carbon Disulfide and Isothiocyanates

Another prevalent and efficient method involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solution. nih.govnih.gov This reaction initially forms a potassium dithiocarbazinate salt. nih.govnih.gov Subsequent treatment of this intermediate with hydrazine hydrate leads to the cyclization and formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govnih.gov

Alternatively, the reaction of a carboxylic acid hydrazide with an isothiocyanate, as mentioned previously, directly furnishes a thiosemicarbazide intermediate which can be cyclized. researchgate.netmdpi.com The choice between carbon disulfide and an isothiocyanate allows for the introduction of either an amino group or a substituted group at the 4-position of the triazole ring, respectively.

The following table summarizes the key reagents and resulting substitution patterns for these methods:

Starting MaterialsKey ReagentIntermediateProduct
Carboxylic acid hydrazideCarbon disulfide / KOH, then Hydrazine hydratePotassium dithiocarbazinate4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
Carboxylic acid hydrazideAlkyl/aryl isothiocyanate1-Acyl-4-alkyl/aryl thiosemicarbazide5-Substituted-4-alkyl/aryl-4H-1,2,4-triazole-3-thiol

Alkylation and Cyclization Strategies

While the primary focus is often on the cyclization of pre-formed acyclic precursors, alkylation strategies can also be employed in the synthesis of derivatives of 1,2,4-triazole-3-thiols. Once the triazole-3-thiol ring is formed, the exocyclic sulfur atom can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a base. researchgate.net This S-alkylation is a common method for further functionalization of the core structure. researchgate.net

In some synthetic pathways, an alkylation step might precede the final cyclization. For instance, a precursor molecule could be alkylated at a strategic position before the ring-closing reaction to introduce a desired substituent. The regioselectivity of alkylation, particularly on the triazole ring nitrogens versus the exocyclic sulfur, is a critical aspect that can be controlled by the choice of reaction conditions. researchgate.net

Specific Approaches to Phenyl-Substituted 1,2,4-Triazole-3-thiol Synthesis

The synthesis of 5-phenyl-substituted 1,2,4-triazole-3-thiols, including the specific target compound 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, generally follows the established methodologies with adaptations for the specific aromatic starting materials.

Preparative Methods for 5-(Dichlorophenyl)-4H-1,2,4-triazole-3-thiols

The synthesis of this compound would logically commence with 2,5-dichlorobenzoic acid hydrazide. This key intermediate can be prepared from 2,5-dichlorobenzoic acid through esterification followed by hydrazinolysis. zsmu.edu.ua

Route A: Via Thiosemicarbazide Intermediate

Formation of Thiosemicarbazide: 2,5-Dichlorobenzoic acid hydrazide is reacted with a suitable isothiocyanate (e.g., phenyl isothiocyanate) in a solvent like ethanol to yield the corresponding 1-(2,5-dichlorobenzoyl)-4-phenylthiosemicarbazide. minia.edu.eg

Cyclization: The resulting thiosemicarbazide is then subjected to basic cyclization, for instance, by refluxing with 2N sodium hydroxide solution. nih.govminia.edu.eg Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the desired 5-(2,5-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.govminia.edu.eg

Route B: Via Dithiocarbazate Intermediate

Formation of Potassium Dithiocarbazate: 2,5-Dichlorobenzoic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. This mixture is agitated for an extended period to form potassium 3-(2,5-dichlorobenzoyl)dithiocarbazate. nih.gov

Cyclization: The dithiocarbazate intermediate is then reacted with hydrazine hydrate under reflux to yield 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. nih.gov

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The yield and purity of the final 5-(dichlorophenyl)-4H-1,2,4-triazole-3-thiol are significantly influenced by the reaction conditions employed during the synthesis.

Cyclization Conditions: The cyclization of the thiosemicarbazide intermediate can be carried out under either basic or acidic conditions. Alkaline-mediated cyclization, typically using sodium or potassium hydroxide, is the most common and often provides high yields. nih.govnih.gov Acid-catalyzed cyclization, for example with sulfuric acid, can also be employed, though it may lead to different side products depending on the substrate. The choice of base and solvent, as well as the reaction temperature and time, are critical parameters that need to be optimized for maximum yield.

Catalysis: While many of the fundamental syntheses of 1,2,4-triazole-3-thiols proceed without the need for specific catalysts, certain transformations in the broader synthesis of substituted 1,2,4-triazoles have benefited from catalysis. For instance, copper-catalyzed reactions have been developed for the synthesis of certain triazole derivatives. isres.org In the context of the S-alkylation of the final product, phase-transfer catalysts can sometimes be used to facilitate the reaction between the triazole-thiol and an alkyl halide. The use of a catalyst can lead to milder reaction conditions, shorter reaction times, and improved yields.

The following table provides a general overview of the impact of reaction conditions:

ParameterConditionEffect on Yield and Selectivity
Cyclization Medium Basic (e.g., NaOH, KOH)Generally high yields for thione formation. nih.govnih.gov
Acidic (e.g., H₂SO₄)Can also effect cyclization, but may lead to different products.
Temperature RefluxOften required for efficient cyclization.
Room TemperatureMay be sufficient for certain alkylation steps. nih.gov
Catalyst NoneMany standard procedures are uncatalyzed.
Copper saltsUsed in some modern variations of triazole synthesis. isres.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically significant heterocyclic compounds, including 1,2,4-triazole-3-thiol derivatives. researchgate.netuthm.edu.myuthm.edu.my These approaches aim to reduce chemical waste, minimize energy consumption, and use less hazardous materials, representing a significant shift from traditional synthetic methods that often involve long reaction times, harsh conditions, and low atom economy. researchgate.netrsc.org For the synthesis of this compound and its analogues, several green methodologies have been explored, primarily focusing on alternative energy sources like microwave and ultrasound irradiation, as well as the use of eco-friendly solvents and one-pot reaction strategies. researchgate.netrsc.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering distinct advantages over conventional heating methods. derpharmachemica.com This technique significantly reduces reaction times, often from hours to minutes, while simultaneously improving product yields and minimizing the formation of byproducts. derpharmachemica.comrsc.org The application of microwave energy has been shown to be superior to conventional methods in terms of energy efficiency and is considered an environmentally friendly approach. researchgate.netuthm.edu.myrsc.org

In the synthesis of various 1,2,4-triazole (B32235) derivatives, microwave-assisted methods have proven highly effective. researchgate.netuthm.edu.my For instance, the synthesis of certain N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas conventional methods required several hours. rsc.org Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives were synthesized in 30 minutes with a 96% yield, a significant improvement over the 27 hours required by conventional heating. rsc.org

The fusion of carboxylic acids with thiocarbohydrazide under microwave irradiation is another efficient route to produce the 1,2,4-triazole-3-thiol ring system, with reactions typically completing within 30 to 60 minutes at 145 °C. pensoft.net One-pot reactions under solvent-free conditions using microwave irradiation have also been successfully employed. For example, the synthesis of aryl-triazolo-1,3,4-thiadiazoles from mercapto-s-triazole and an aromatic acid was completed in 2-3 minutes. jmrionline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Analogues
Compound/Derivative ClassMethodReaction TimeYield (%)Reference
N-substituted propenamidesMicrowave-Assisted33-90 seconds82% rsc.org
N-substituted propenamidesConventionalSeveral hoursNot specified rsc.org
Piperazine-azole-fluoroquinolonesMicrowave-Assisted30 minutes96% rsc.org
Piperazine-azole-fluoroquinolonesConventional27 hoursNot specified rsc.org
1,2,4-Triazole-3-thiol ringMicrowave-Assisted30-60 minutesGood pensoft.net
TriazolothiadiazolesMicrowave-Assisted5 minutesHigher derpharmachemica.com
TriazolothiadiazolesConventional~7 hoursLower derpharmachemica.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green technique that enhances reaction rates and yields in the synthesis of 1,2,4-triazole derivatives. mdpi.comasianpubs.org This method, known as sonochemistry, utilizes the energy from acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating the chemical reaction. asianpubs.org Ultrasound-assisted synthesis is noted for being an economical and efficient strategy, often leading to shorter reaction times, milder conditions, and improved yields compared to traditional protocols. mdpi.comtandfonline.com

For example, a series of triazole-based acetamide derivatives were synthesized using ultrasound assistance in 40–80 minutes with yields of 75–89%, while conventional methods required 16–26 hours for lower to moderate yields (60–75%). mdpi.com One-pot, multi-component reactions also benefit from sonication. The synthesis of certain 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives was achieved in 10-25 minutes with yields of 70-96% under ultrasonic irradiation, demonstrating a facile and highly efficient procedure. researchgate.net These methods highlight the potential of ultrasound as a valuable green chemistry tool for synthesizing complex heterocyclic systems. researchgate.netmdpi.com

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Analogues
Compound/Derivative ClassMethodReaction TimeYield (%)Reference
Triazole-based acetamidesUltrasound-Assisted40-80 minutes75-89% mdpi.com
Triazole-based acetamidesConventional16-26 hours60-75% mdpi.com
4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazolesUltrasound-Assisted10-25 minutes70-96% researchgate.net
Diaryl sulfones with 1,2,3-triazole moietiesUltrasound-AssistedNot specifiedEfficient nih.gov

Other Sustainable Considerations

Beyond alternative energy sources, other green chemistry principles are being applied to the synthesis of 1,2,4-triazoles. The use of deep eutectic solvents (DESs) offers an eco-friendly alternative to traditional volatile organic solvents. hilarispublisher.com DESs are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor, and they are often biodegradable and have low toxicity. hilarispublisher.com Research has shown that the synthesis of coumarinyl 1,2,4-triazoles can be successfully achieved in a choline chloride:urea based DES, demonstrating the viability of these green solvents. hilarispublisher.com

Chemical Reactivity and Derivatization Strategies of 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol

S-Alkylation Reactions for Novel Derivatives

One of the most common and straightforward derivatization strategies for 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves the alkylation of the sulfur atom. These reactions are valuable for introducing a wide variety of functional groups, leading to the synthesis of novel compounds. nuph.edu.ua

S-alkylation typically proceeds via a nucleophilic substitution mechanism. In the presence of a base such as potassium hydroxide or sodium ethoxide, the thiol group is deprotonated to form a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide or a phenacyl bromide, displacing the leaving group and forming a new sulfur-carbon bond. mdpi.comresearchgate.net The reaction is generally regioselective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen atoms under these conditions. researchgate.net

The general scheme for this reaction is as follows:

R-X + this compound → 3-[(R)-thio]-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole + HX

Where R-X represents the alkylating agent.

A diverse array of S-substituted derivatives can be synthesized using this methodology. The choice of alkylating agent allows for the introduction of various functionalities, including simple alkyl chains, aromatic moieties, and groups containing additional heteroatoms or functional groups. These modifications can significantly alter the physicochemical properties of the parent molecule.

Below is a table summarizing various S-alkylation reactions reported for analogous 4,5-disubstituted-1,2,4-triazole-3-thiol systems, demonstrating the versatility of this synthetic approach.

Starting TriazoleAlkylating AgentResulting S-Substituted Derivative
5,5'-(Butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)2-Chloro-N-(o-tolyl)acetamide2,2'-((5,5'-(Butane-1,4-diyl)bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))bis(N-(o-tolyl)acetamide) ekb.eg
3-(3′-pyridyl)-1,2,4-triazole-5-thiolN-substituted-α-chloroacetanilides5-(N-substituted carboxamidomethylthio)-3-(3′-pyridyl)-1,2,4-triazoles mdpi.com
5-Adamantyl-4H-1,2,4-triazole-3-thiolBromoacetic acid(5-Adamantyl-4H-1,2,4-triazol-3-yl)thioacetic acid mdpi.com
5-Aryl-4H-1,2,4-triazole-3-thiolBenzyl chloridesS-benzyl derivatives researchgate.net
5-Aryl-4H-1,2,4-triazole-3-thiolBromacetophenonesS-phenacyl derivatives researchgate.net

N-Substitution and Related Functionalizations

While S-alkylation is the predominant reaction pathway for the parent thiol/thione, functionalization of the ring nitrogen atoms is also a key strategy for creating diverse derivatives. N-substitution reactions are typically carried out on S-alkylated triazoles, where the sulfur atom is already protected. nih.gov The S-substituted 1,2,4-triazole (B32235) core possesses three nucleophilic nitrogen atoms (N1, N2, and N4) that are available for reaction with electrophiles. nih.gov

The regioselectivity of N-alkylation can be complex and is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent used, and the reaction conditions. Studies on related S-protected 1,2,4-triazoles have shown that alkylation often occurs at the N1 and N2 positions. nih.govresearchgate.net In some cases, N2-alkylated isomers are formed preferentially. nih.gov Steric hindrance from the substituent at the C5 position can play a significant role in directing the incoming electrophile to a specific nitrogen atom. Theoretical studies can also help explain the observed regioselectivity. nih.gov For instance, reacting an S-protected triazole with dihaloalkanes can lead to the formation of various bis(triazolyl)alkane isomers, resulting from linkages at different nitrogen positions (e.g., N1-CH₂-N1, N1-CH₂-N2, N2-CH₂-N2). nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The 1,2,4-triazole ring serves as an excellent building block for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of two adjacent atoms of the triazole ring in the formation of a new ring. For this compound, the thiol group and an adjacent ring nitrogen, or a substituent on that nitrogen, are key participants in these cyclization reactions.

A prominent class of fused heterocycles derived from 1,2,4-triazole-3-thiols is the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole system. The synthesis of this bicyclic system requires a specific precursor: 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. In this precursor, the 4-amino group provides the necessary second nucleophile for the cyclocondensation reaction.

The general synthetic strategy involves the reaction of the 4-amino-1,2,4-triazole-3-thiol with various electrophiles that can provide a single carbon atom to form the thiadiazole ring. nih.govdpkmr.edu.in Common reagents for this transformation include:

Carboxylic Acids: In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), carboxylic acids react with the triazole to form the fused system. dpkmr.edu.in

Aldehydes: Reaction with aromatic or heteroaromatic aldehydes leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield 5,6-dihydro- nih.govresearchgate.netuobaghdad.edu.iqtriazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazoles. nih.gov

Isothiocyanates: These reagents react with the 4-amino group to form a thiourea linkage, which subsequently cyclizes to form 6-(substituted-amino)- nih.govresearchgate.netuobaghdad.edu.iqtriazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazoles. nih.gov

The table below illustrates examples of cyclization reactions used to form the triazolo-thiadiazole fused system from various 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Starting 4-Amino-1,2,4-triazole-3-thiolReagentFused Product
4-Amino-5-pyridin-4-yl-4H- nih.govresearchgate.netuobaghdad.edu.iqtriazole-3-thiolSubstituted aromatic carboxylic acids / POCl₃3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles dpkmr.edu.in
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiolHeteroaromatic aldehydes6-(Aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- nih.govresearchgate.netuobaghdad.edu.iqtriazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazoles nih.gov
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiolAlkyl/aryl isothiocyanates6-(Alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- nih.govresearchgate.netuobaghdad.edu.iqtriazolo[3,4-b] nih.govuobaghdad.edu.iqnih.govthiadiazoles nih.gov

Formation of 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazines

A prominent derivatization strategy for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, including the 2,5-dichlorophenyl analogue, is the construction of the fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine ring system. This bicyclic heterocycle is typically synthesized through the reaction of the parent triazole with bifunctional electrophiles such as α-halocarbonyl compounds, most notably substituted phenacyl bromides. semanticscholar.orgnih.gov

The reaction mechanism initiates with the S-alkylation of the triazole's thiol group by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the primary amino group at the N-4 position of the triazole ring attacks the carbonyl carbon of the newly introduced side chain. Subsequent dehydration results in the formation of the stable, fused aromatic triazolothiadiazine system. This synthetic route is a well-established method for creating a variety of 3,6-disubstituted nih.govnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazines. nih.gov

A representative synthesis involves refluxing the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol with a substituted phenacyl bromide in a solvent like absolute ethanol. The reaction leads to the formation of the corresponding 3-aryl-6-(substituted phenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazine.

Table 1: Representative Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazines from a 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol This table presents a typical reaction based on analogous compounds to illustrate the formation of the thiadiazine ring.

Starting TriazoleReagentProduct
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol4-Chlorophenacyl bromide3-(5-Nitrofuran-2-yl)-6-(4-chlorophenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazine
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol4-Bromophenacyl bromide3-(5-Nitrofuran-2-yl)-6-(4-bromophenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazine
4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol4-Methylphenacyl bromide3-(5-Nitrofuran-2-yl)-6-(4-methylphenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazine

Condensation Reactions, including Schiff Base Formation

The presence of a primary amino group at the N-4 position of 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol allows for straightforward condensation reactions with carbonyl compounds, particularly aromatic aldehydes. This reaction yields N-benzylideneamino derivatives, which are a well-known class of compounds referred to as Schiff bases or azomethines. researchgate.netresearchgate.net

This transformation is a cornerstone in the derivatization of 4-amino-1,2,4-triazoles. The synthesis is typically achieved by refluxing equimolar amounts of the 4-amino-triazole derivative and a selected aromatic aldehyde in a suitable solvent, such as ethanol or dimethylformamide (DMF). researchgate.netnih.gov The addition of a catalytic amount of a protic acid, like glacial acetic acid, is often employed to facilitate the reaction. researchgate.net The formation of the azomethine linkage (-N=CH-) is a key structural modification that has been extensively explored. nih.gov

Studies on closely related polychlorinated analogues, such as 4-amino-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol, demonstrate that these reactions proceed efficiently with high yields, illustrating the robust nature of this condensation for halogenated aryl-substituted triazoles. nih.gov

Table 2: Illustrative Synthesis of Schiff Bases from an Analogous 4-Amino-5-(polychlorophenyl)-4H-1,2,4-triazole-3-thiol Data based on the reactions of 4-amino-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol to demonstrate typical reaction outcomes. nih.gov

Starting TriazoleAldehydeProductYield (%)M.P. (°C)
4-Amino-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol4-Chlorobenzaldehyde4-[(4-Chloro-benzylidene)-amino]-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol92148
4-Amino-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol4-Fluorobenzaldehyde4-[(4-Fluoro-benzylidene)-amino]-5-(2,3,5-trichloro-phenyl)-4H- nih.govnih.govresearchgate.nettriazole-3-thiol88154

Spectroscopic and Crystallographic Characterization of 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 1,2,4-triazole (B32235) derivatives, ¹H and ¹³C NMR are routinely used to confirm their structure.

¹H NMR: The proton NMR spectrum of 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the dichlorophenyl ring would appear as multiplets in the aromatic region (typically δ 6.9-8.5 ppm). mdpi.compreprints.org A key feature for this class of compounds is the presence of exchangeable protons. The N-H proton of the triazole ring typically gives rise to a broad singlet signal, with a chemical shift that can vary depending on the solvent and concentration. mdpi.com Similarly, the S-H proton of the thiol group is expected to appear as a singlet, often at a downfield chemical shift (δ 12.9-14.0 ppm). mdpi.comnih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-triazole ring are expected to have characteristic chemical shifts. The C=S carbon atom is typically found further downfield compared to the other triazole ring carbon. The six carbon atoms of the 2,5-dichlorophenyl group will also show distinct signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substitution pattern on the phenyl ring.

While ¹⁵N NMR is a valuable technique for studying nitrogen-containing compounds, its application is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope. However, it could provide precise information about the electronic environment of the three distinct nitrogen atoms within the 1,2,4-triazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (Dichlorophenyl)6.9 - 8.5Multiplet
N-H (Triazole)Variable (Broad)Singlet
S-H (Thiol)12.9 - 14.0Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
C=S (Triazole)~160 - 180
C-Ar (Triazole)~145 - 155
Aromatic Carbons (Dichlorophenyl)~115 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ can be attributed to the N-H stretching vibration. mdpi.comnih.gov The S-H stretching vibration of the thiol group is typically observed in the range of 2550-2600 cm⁻¹. mdpi.comnih.gov The C=N stretching vibration of the triazole ring usually appears around 1605-1620 cm⁻¹. mdpi.comnih.gov Additionally, a set of bands corresponding to the N-C=S group can be found in the fingerprint region of the spectrum. mdpi.comnih.gov

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300 - 3400
S-H Stretch2550 - 2600
C=N Stretch1605 - 1620
N-C=S Bands1535, 1260, 1050, 950

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₅Cl₂N₃S, with a monoisotopic mass of 244.95813 Da. uni.lu High-resolution mass spectrometry (HRMS) can be used to confirm this exact mass.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the molecule. The 1,2,4-triazole ring is expected to be nearly planar. researchgate.net The bond lengths within the triazole ring would be intermediate between single and double bonds, indicating electron delocalization. The C-S bond length would be consistent with that of a thione group. The dichlorophenyl ring would likely be twisted relative to the plane of the triazole ring due to steric hindrance. The analysis of torsion angles would quantify this rotation.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The N-H group of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the sulfur atom of the thione group can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. Furthermore, the aromatic dichlorophenyl and triazole rings can participate in π-π stacking interactions, which would also contribute to the stability of the crystal structure. Intramolecular hydrogen bonding is also a possibility, although less likely given the geometry of the molecule.

Computational and Theoretical Investigations of 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are widely used to predict molecular structure, energy, and electronic properties with a favorable balance between accuracy and computational cost. nih.govnih.govresearchgate.net These calculations provide a foundational understanding of the molecule's behavior. For 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, DFT can elucidate its geometric parameters, electronic distribution, and spectroscopic signatures. nih.gov

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For triazole derivatives, the HOMO is often located over the electron-rich triazole ring and sulfur atom, while the LUMO may be distributed across the aromatic systems.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom, indicating sites susceptible to electrophilic attack. The hydrogen on the N4 nitrogen would be a region of positive potential.

Table 1: Representative Calculated Electronic Properties for Triazole Derivatives

PropertyRepresentative ValueSignificance
EHOMO-6.5 to -7.5 eVIndicates electron-donating capability
ELUMO-1.0 to -2.0 eVIndicates electron-accepting capability
Energy Gap (ΔE)4.5 to 6.0 eVCorrelates with chemical reactivity and stability
Dipole Moment3.0 to 5.0 DebyeMeasures the polarity of the molecule

Note: The values in this table are representative for similar 1,2,4-triazole (B32235) structures and serve as an illustration of typical DFT outputs.

DFT calculations can predict various spectroscopic properties, which are invaluable for confirming the structure of newly synthesized compounds. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. dntb.gov.ua These calculated shifts can be compared with experimental data to aid in signal assignment. For the title compound, calculations would predict the chemical shifts for the protons and carbons of the dichlorophenyl ring and the triazole core.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. These calculations help in assigning vibrational modes to specific functional groups. For 1,2,4-triazole-3-thiol derivatives, key predicted bands would include the N-H stretching vibration (around 3100-3300 cm⁻¹), the C=N stretching of the triazole ring (around 1600 cm⁻¹), and vibrations associated with the thione (C=S) group (around 1100-1250 cm⁻¹) or the S-H group (around 2550-2700 cm⁻¹) depending on the tautomeric form. ijsr.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. This can help understand the electronic structure and identify the transitions responsible for the observed absorption bands.

A critical feature of 3-mercapto-1,2,4-triazoles is their ability to exist in two tautomeric forms: the thione form (where the mobile proton is on a nitrogen atom) and the thiol form (where the proton is on the sulfur atom). ijsr.net

Computational studies are essential for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy of the optimized geometry for each tautomer, the more stable form can be identified. zsmu.edu.ua Studies on related compounds have often shown that the thione tautomer is energetically more favorable than the thiol tautomer in the gas phase. mdpi.comijsr.net The calculations can also be performed in simulated solvent environments to see how polarity affects the tautomeric equilibrium. The energy profile for the proton transfer between the nitrogen and sulfur atoms can be mapped to determine the energy barrier for the tautomerization process.

Table 2: Example of Calculated Relative Energies for Thione-Thiol Tautomerism

TautomerRelative Energy (Gas Phase)Relative Energy (Polar Solvent)Stability
Thione0.00 kcal/mol (Reference)0.00 kcal/mol (Reference)More Stable
Thiol+2.5 to +5.0 kcal/mol+1.5 to +3.0 kcal/molLess Stable

Note: This table presents hypothetical data illustrating that the thione form is generally calculated to be more stable for this class of compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. pnrjournal.comresearchgate.net

For this compound, molecular docking can be used to predict how it might bind within the active site of a specific biological target. The process involves:

Obtaining the 3D crystal structure of the target protein.

Placing the ligand (the triazole derivative) in the active site.

Using a scoring function to evaluate thousands of possible binding poses.

The output of a docking simulation includes the predicted binding pose of the ligand and a docking score, which is an estimation of the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov Given the known biological activities of triazoles, potential targets for docking studies could include fungal cytochrome P450 enzymes, various kinases, or bacterial enzymes. nih.gov

Beyond predicting the binding pose and affinity, docking analysis reveals the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions are critical for stabilizing the ligand-receptor complex. For this compound, key interactions could include:

Hydrogen Bonding: The N-H group and the nitrogen atoms of the triazole ring, as well as the sulfur atom, can act as hydrogen bond donors or acceptors with polar amino acid residues like serine, threonine, or histidine.

Hydrophobic Interactions: The dichlorophenyl ring can form hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine.

π-π Stacking: The aromatic dichlorophenyl ring and the triazole ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atoms on the phenyl ring can potentially form halogen bonds with electron-donating atoms in the active site.

Identifying these key interactions provides a rational basis for the molecule's potential biological activity and can guide the design of new derivatives with improved potency.

Table 3: Illustrative Molecular Docking Results for a Triazole Ligand

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Fungal CYP51-9.5TYR132, HIS377, PHE234Hydrogen bond, π-π stacking
Protein Kinase-8.2LEU83, VAL91, LYS33Hydrophobic interactions, Hydrogen bond
Bacterial DHFR-7.8ILE50, PHE31, ARG57Hydrophobic interactions, Hydrogen bond

Note: This table is a generalized example to demonstrate how molecular docking results are typically presented. The targets and residues are illustrative for a generic triazole compound.

In Silico ADMET and Drug-Likeness Predictions (Excluding specific safety/toxicity profiles)

In the early stages of drug discovery, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. A key component of this initial screening is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's rule of five. This rule outlines physicochemical property ranges commonly associated with orally active drugs.

For this compound, computational predictions of its physicochemical properties suggest compliance with established drug-likeness criteria. The molecular weight is well under the 500 Dalton threshold, which is favorable for absorption. The number of hydrogen bond donors and acceptors also falls within the limits set by Lipinski's rule.

A crucial parameter for predicting a drug's ability to cross cell membranes is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). The predicted XlogP value for this compound is 2.7, indicating a balanced lipophilicity that is conducive to good absorption and distribution without being excessively fatty, which could lead to poor solubility or high metabolic clearance. uni.lu

The table below summarizes the key computed physicochemical properties relevant to the drug-likeness of this compound.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 246.13 g/mol ≤ 500 Yes
XlogP (Lipophilicity) 2.7 uni.lu ≤ 5 Yes
Hydrogen Bond Donors 3 ≤ 5 Yes

These in silico predictions indicate that this compound possesses a promising foundational physicochemical profile for a potential orally administered therapeutic agent.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the conformational flexibility of a ligand and the dynamic nature of its interaction with a biological target, such as a protein or enzyme. This technique allows researchers to observe how a compound might adapt its shape to fit into a binding site and to analyze the stability of the resulting complex.

A comprehensive search of scientific literature and chemical databases did not yield specific molecular dynamics simulation studies conducted on this compound.

Typically, such investigations would focus on several key areas. Conformational analysis simulations would explore the rotational freedom around the single bond connecting the 2,5-dichlorophenyl ring and the 1,2,4-triazole core. This would reveal the most energetically favorable spatial arrangements (conformations) of the molecule in a solution, which can be crucial for its ability to recognize and bind to a target.

Furthermore, if a biological target were identified, MD simulations would be employed to model the binding dynamics. These simulations would place the triazole compound in the active site of the target protein and simulate their interaction over a period of nanoseconds or longer. The resulting trajectory would provide detailed information on the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the complex, and the influence of the compound on the protein's own flexibility and conformation. This information is instrumental in understanding the mechanism of action and in guiding further optimization of the compound's structure to enhance binding affinity and selectivity.

Table of Compounds Mentioned

Compound Name

Mechanistic Aspects of Pharmacological and Biological Activities of 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol Derivatives

Antimicrobial Activity Mechanisms

The antimicrobial effects of 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives are broad, encompassing both antibacterial and antifungal activities. The core 1,2,4-triazole (B32235) structure is a versatile pharmacophore that has been extensively modified to enhance its efficacy against a range of microbial pathogens. mdpi.comsemanticscholar.org

Antibacterial Action: Inhibition of Bacterial Growth and Vital Pathways

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant antibacterial activity by inhibiting the growth of various bacterial strains. nih.govnih.gov Studies have shown that these compounds can be particularly effective against Gram-positive bacteria, such as Staphylococcus aureus. nih.govnih.gov The mechanism of action is often linked to the specific chemical groups attached to the triazole ring. For instance, the presence of a nitro group on an aromatic ring substituent can facilitate the penetration of the bacterial cell wall, leading to enhanced activity. researchgate.net

These compounds interfere with essential life processes of bacteria. By disrupting the bacterial cellular integrity and metabolic pathways, they effectively halt proliferation. nih.gov Research on various Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has shown strong antibacterial effects against S. aureus, with some derivatives exhibiting potency comparable or even superior to the standard antibiotic streptomycin. nih.gov The antibacterial screening of these compounds often involves determining their minimum inhibitory concentration (MIC), which quantifies the lowest concentration of the compound that prevents visible bacterial growth.

Compound Derivative StructureTarget BacteriaObserved ActivityReference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusStrong antibacterial activity, comparable or superior to streptomycin. nih.gov
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsStaphylococcus aureus, E. coli, P. aeruginosaVaried activity depending on aryl substituents. researchgate.net
Nalidixic acid-based 1,2,4-triazole-3-thione derivativesPseudomonas aeruginosaHighly active with MIC values of 16 µg/mL. nih.gov

Antifungal Action: Inhibition of Fungal Growth and Cellular Processes

The 1,2,4-triazole scaffold is a cornerstone of many commercial antifungal drugs, and derivatives of this compound continue this legacy. mdpi.comsemanticscholar.org These compounds exert their antifungal action by inhibiting fungal growth and disrupting critical cellular processes. researchgate.net Their effectiveness has been demonstrated against various fungal species, including Microsporum gypseum and pathogenic yeasts like Candida albicans. nih.govresearchgate.net

The mechanism often involves interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.netnih.gov This disruption leads to increased membrane permeability and the ultimate death of the fungal cell. The potency of these derivatives is highly dependent on the nature of the substituents on the triazole ring. researchgate.net For example, certain Schiff base derivatives of 1,2,4-triazole have shown antifungal activity against M. gypseum that is superior to the standard drug ketoconazole. nih.gov The presence of electron-donating groups like -OH and -OCH3 can enhance antifungal activity. researchgate.net

Compound Derivative StructureTarget FungiObserved ActivityReference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSix derivatives showed activity superior to ketoconazole. nih.gov
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsCandida albicans, Aspergillus nigerA derivative with a 4-nitro group showed high activity. researchgate.net
Benzimidazole-1,2,4-triazole derivativesCandida glabrataMIC values as low as 0.97 μg/mL. researchgate.net

Specific Enzyme Targets in Microbial Pathogens

The antimicrobial activity of 1,2,4-triazole derivatives is often mediated by the inhibition of specific microbial enzymes that are essential for pathogen survival.

Lanosterol 14α-demethylase (CYP51): In fungi, a primary target for azole-based compounds, including 1,2,4-triazole derivatives, is the cytochrome P450 enzyme lanosterol 14α-demethylase. researchgate.netnih.gov This enzyme is crucial in the biosynthetic pathway of ergosterol. By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, leading to the depletion of this essential membrane component and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govnih.gov

Dihydrofolate Reductase (DHFR): In bacteria, one of the key enzyme targets is dihydrofolate reductase (DHFR). nih.govresearchgate.net This enzyme plays a vital role in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. Several studies have confirmed that various 1,2,4-triazole derivatives are potent DHFR inhibitors. nih.govresearchgate.net

DNA Gyrase: Another critical bacterial enzyme targeted by these compounds is DNA gyrase, a type II topoisomerase. nih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting this enzyme, 1,2,4-triazole derivatives block these fundamental processes, resulting in potent antibacterial effects. nih.govresearchgate.net

Anticancer and Antiproliferative Activity Mechanisms

Beyond their antimicrobial properties, derivatives of this compound have emerged as promising anticancer agents. Their antiproliferative effects are executed through multiple mechanisms, including the induction of programmed cell death and the modulation of key signaling pathways involved in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of the anticancer activity of 1,2,4-triazole derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netpensoft.net Apoptosis is a natural and controlled process of cell self-destruction that is often dysregulated in cancer, allowing for uncontrolled cell proliferation.

Several studies have shown that these compounds can trigger apoptotic pathways. For instance, novel thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles have been synthesized and found to significantly increase the levels of the p53 tumor suppressor protein. rjraap.com The p53 protein is a critical regulator of the cell cycle and apoptosis, and its activation can lead to the elimination of cancer cells. Research indicates that certain derivatives can induce apoptosis in human cancer cell lines, such as the breast cancer cell line MCF-7. rjraap.com Furthermore, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. researchgate.netpensoft.net

Kinase Inhibition and Signal Transduction Pathway Modulation

The modulation of signal transduction pathways, particularly through kinase inhibition, is another key mechanism for the anticancer effects of 1,2,4-triazole derivatives. Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of various kinases. For example, some compounds have been shown to act as Src kinase inhibitors, which can have antitumor activity. By blocking the action of these kinases, the compounds can interrupt the signaling cascades that drive cancer cell growth, survival, and metastasis. Additionally, these derivatives can modulate crucial protein-protein interactions within signaling pathways. A notable example is the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53, and by preventing their interaction, these compounds can stabilize and activate p53, thereby restoring its tumor-suppressive functions.

Compound Derivative StructureCancer Cell LineMechanism of ActionObserved Activity
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)A549 (Lung), U87 (Glioblastoma), HL60 (Leukemia)Inhibition of p53-MDM2 interaction, antiproliferative.IC50 values of 3.854 µM (A549), 4.151 µM (U87).
Thiazolo[3,2-b] nih.govnih.govnih.gov-triazole derivative (3b)MCF-7 (Breast)Induction of apoptosis via p53 pathway.Mean GI50 of 1.37 µM.
1,2,4-triazole-3-carboxamide derivativesK562 (Leukemia), CCRF-SB (Leukemia)Induction of cell cycle arrest and apoptosis.Significant antiproliferative effect.

Topoisomerase Inhibition

The 1,2,4-triazole nucleus is a key structural motif in the development of topoisomerase inhibitors. While direct studies on this compound are not extensively documented in this context, related structures have shown significant activity. For instance, certain quinolone-1,2,4-triazole hybrids have been evaluated for their inhibitory effects on DNA gyrase and topoisomerase IV. The substitution pattern on the triazole ring, particularly at the C-3 and N-4 positions, plays a crucial role in determining the inhibitory potency. For example, the presence of a phenyl group at the C-3 position has been noted to be important for high activity in some series of 1,2,4-triazole-5(4H)-thiones.

Furthermore, derivatives of 1,2,4-triazole-3,5-diamine have been identified as inhibitors of human topoisomerase III beta (hTOP3B). In these instances, bulky substituted aryl compounds appear to favor inhibitory activity against TOP3B. These findings suggest that the this compound scaffold has the potential to be developed into topoisomerase inhibitors, although further investigation is required to elucidate the specific mechanisms and structure-activity relationships.

Oxidative Stress and Mitochondrial Dysfunction Pathways

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have demonstrated notable antioxidant properties. The antiradical activity of these compounds is often evaluated using stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). The thiol group within the triazole ring is a key contributor to this antioxidant capacity, capable of scavenging free radicals and thus mitigating oxidative stress. Studies on various 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives have shown that the nature and position of substituents on the phenyl ring can modulate their antioxidant efficacy.

Mitochondrially targeted antioxidants are a subject of interest for their potential to alleviate cellular damage. The cytotoxic effects observed for some 1,2,4-triazole derivatives, such as the selective cytotoxicity of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative in human melanoma cells, may be linked to the induction of oxidative stress and subsequent mitochondrial dysfunction.

Enzyme Inhibition Profiles (beyond antimicrobial/anticancer targets)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The 1,2,4-triazole framework is a recognized scaffold for the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. Derivatives of 1,2,4-triazole-3-thiol have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency of these compounds can be significant, with some derivatives exhibiting IC50 values in the micromolar range.

Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of AChE. The structure-activity relationship is influenced by the substituents on the triazole ring. For instance, the nature of the linkage and the type of moiety attached to the triazole core can significantly affect the inhibitory activity against both AChE and BChE. While specific data for this compound is limited, the general activity of related compounds suggests its potential as a cholinesterase inhibitor. Butyrylcholinesterase, in particular, is considered a promising therapeutic target in the later stages of Alzheimer's disease, and selective BChE inhibitors are of significant interest.

Alpha-Glucosidase Inhibition

Derivatives of 1,2,4-triazole-3-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. The inhibition of this enzyme can help in controlling postprandial hyperglycemia.

Studies on diaryl derivatives of 1,2,4-triazole-3-thiol have demonstrated their ability to inhibit α-glucosidase, with some compounds showing a competitive type of inhibition. The presence of a halogen-substituted phenyl ring, such as a chlorophenyl group, has been shown to be favorable for this inhibitory activity. For example, a study on N-[4-(m-Chlorophenyl)-1,3-thiazol-2yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide reported very good α-glucosidase inhibition. This suggests that the 2,5-dichloro substitution in this compound could contribute positively to its α-glucosidase inhibitory potential.

Urease Inhibition

The inhibition of urease is a significant area of research due to the role of this enzyme in pathologies associated with Helicobacter pylori and other urease-producing bacteria. Derivatives of 1,2,4-triazole-3-thiol have emerged as effective urease inhibitors.

The thiol group in these compounds is believed to interact with the nickel ions in the active site of the urease enzyme, leading to its inhibition. Structure-activity relationship studies have shown that the substitution pattern on the phenyl ring at the 5-position of the triazole is critical for the inhibitory activity. The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring can enhance the urease inhibitory potency. Specifically, thiourea derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine have shown potent urease inhibitory activity, with some analogues being significantly more potent than the standard inhibitor, thiourea.

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions. While direct studies on this compound are scarce, the broader class of 1,2,4-triazole derivatives has shown promise as lipoxygenase inhibitors.

The mechanism of inhibition by some of these compounds is proposed to involve the reduction of the iron in the active site of the enzyme, thereby inactivating it. The lipophilic nature of these compounds allows them to bind to the enzyme effectively. The specific substitutions on the triazole and the attached aryl rings are crucial in determining the potency and selectivity of these inhibitors.

Antiviral Activity Mechanisms

The 1,2,4-triazole nucleus is a key structural motif in a variety of compounds exhibiting a broad spectrum of antiviral activities. The mechanisms of action for these derivatives are diverse and often target specific viral enzymes or processes essential for viral replication.

One of the primary antiviral mechanisms of some triazole derivatives involves the inhibition of viral enzymes. For instance, certain 1,2,4-triazole-3-thione derivatives have been investigated as potential inhibitors of viral helicases, such as the Nsp13 helicase of the MERS coronavirus. By blocking the unwinding of the viral genome, these compounds effectively halt the replication process.

Furthermore, some triazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme of viruses like HIV-1, inducing a conformational change that inactivates the enzyme and prevents the conversion of viral RNA into DNA.

Isosteric analogues of known antiviral drugs, such as acyclovir, that incorporate a 1,2,4-triazole ring have also been synthesized. These compounds can act as chain terminators during viral DNA synthesis, thereby inhibiting viral replication. The lipophilicity of the substituents on the triazole ring has been identified as an important factor influencing this antiviral activity.

Research has also explored the activity of 1,2,4-triazole derivatives against a range of other DNA and RNA viruses, including various strains of herpes simplex virus, influenza A and B viruses, and human cytomegalovirus. The broad-spectrum nature of their activity suggests that different derivatives may interact with various viral targets.

Table 1: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeVirus TargetedProposed Mechanism of Action
4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivativesMERS coronavirusInhibition of Nsp13 helicase
3,4-disubstituted triazole-5-thione derivativesHIV-1Non-nucleoside reverse transcriptase inhibition
Isosteric analogs of acyclovir containing a 1,2,4-triazole ringHerpes simplex type 1 virusChain termination during viral DNA synthesis
1,2,4-triazole-3-thiones with a benzenesulfonamide groupVarious DNA and RNA virusesNot specified

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of 1,2,4-triazole derivatives are attributed to several mechanisms, primarily centered around the inhibition of inflammatory mediators and pathways.

A key mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects, with activity comparable to established drugs like diclofenac sodium, suggesting a potential role in COX inhibition. The anti-inflammatory effect of certain triazole derivatives has been demonstrated in carrageenan-induced edema models.

In addition to COX inhibition, the anti-inflammatory activity of some triazole derivatives is mediated by a reduction in the levels of pro-inflammatory cytokines such as TNF-α and prostaglandins like PGE2. This is often accompanied by a decrease in leukocyte migration and myeloperoxidase activity at the site of inflammation.

The analgesic effects of 1,2,4-triazole derivatives are often linked to their anti-inflammatory properties, as the reduction of inflammation typically alleviates pain. However, some derivatives may also exert their analgesic effects through central mechanisms. For example, the antinociceptive effect of one triazole derivative was found to be blocked by naloxone, suggesting the involvement of the opioid system. This compound also inhibited hyperalgesia induced by PGE2, and this effect was attenuated by naloxone, further implicating the opioid pathway.

Furthermore, some studies suggest that the analgesic and anti-inflammatory effects of certain triazole derivatives may involve the modulation of acid-sensing ion channels (ASICs) and transient receptor potential vanilloid 1 (TRPV1) channels, potentially through an opioid/KATP pathway.

Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeActivityInvestigated ModelPotential Mechanism of Action
2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4Н-triazol-3-ylsulfanyl}-N-(4-chlorophenyl)acetamideAnti-inflammatoryCarrageenan-induced rat paw edemaAntiexudative effect, comparable to diclofenac sodium
2-{5-[2-(2,6-dichloro-phenylamino)-benzyl]-4-ethyl-4Н-triazol-3-ylsulfanyl}-1-[5-(4-methoxy-phenyl)-3-(naphthalen-2-yl)-4,5-dihydro-pyrazol-1-yl]-ethanoneAnti-inflammatoryCarrageenan-induced rat paw edemaAntiexudative effect, comparable to diclofenac sodium
5-[1-(4-fluorphenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096)Analgesic and Anti-inflammatoryAcetic acid-induced writhing, formalin test, carrageenan-induced edemaModulation of ASICs/TRPV1 channels via opioid/KATP pathway, reduction of TNF-α and PGE2 levels
Thiazolotriazoles derived from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiolAnti-inflammatory and AnalgesicNot specifiedNot specified

Structure Activity Relationship Sar Studies for 5 2,5 Dichlorophenyl 4h 1,2,4 Triazole 3 Thiol Analogues

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 5-phenyl-4H-1,2,4-triazole-3-thiol analogues is significantly modulated by the nature and position of substituents on the phenyl ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a pivotal role in the molecule's interaction with biological targets.

Research indicates that the introduction of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring can enhance biological potency. For instance, the presence of a chlorine atom on the phenyl ring at the C-5 position of the triazole has been shown to increase antibacterial activity against Gram-positive bacterial strains. nih.gov This enhancement is attributed to the alteration of the molecule's electronic distribution, which can affect its ability to bind to enzymes or other cellular components. researchgate.net Specifically, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were found to be highly active against Bacillus subtilis. nih.gov

Conversely, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups has also been reported to enhance antimicrobial and antitumor activities in certain series of 1,2,4-triazole-3-thiones. researchgate.net This suggests that the optimal electronic properties can be target-dependent, and a balance of electronic effects is crucial for desired biological outcomes. The substitution pattern on the phenyl ring is therefore a key determinant of the pharmacological profile.

Table 1: Effect of Phenyl Ring Substituents on Antibacterial Activity
Compound AnalogueSubstituent at C-5 Phenyl RingElectronic PropertyObserved Effect on Activity
5-(4-chlorophenyl)-...4-ChloroElectron-withdrawingIncreased potency against Gram-positive bacteria nih.gov
5-(phenyl)-...UnsubstitutedNeutralBaseline activity
...-4-(4-bromophenyl)-...4-Bromo (on N-4 phenyl ring)Electron-withdrawingCrucial for potent antibacterial effect compared to methyl group nih.gov
...-4-(4-methylphenyl)-...4-Methyl (on N-4 phenyl ring)Electron-donatingLower activity compared to 4-bromophenyl derivative nih.gov

Impact of Halogenation Patterns on Biological Efficacy

Halogenation of the phenyl ring is a common strategy to improve the biological efficacy of 1,2,4-triazole (B32235) derivatives. The position, number, and type of halogen atoms can have a profound impact on activity. The parent compound, 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, features a dichlorination pattern that is often associated with enhanced potency.

SAR studies have revealed that specific di-substitution patterns can be particularly effective. For example, a 2,4-difluoro substitution on the phenyl ring of a clinafloxacin-triazole hybrid resulted in the most potent antimicrobial efficacy within its series, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, an indole–triazole hybrid bearing a 3,4-dichlorophenyl moiety displayed excellent cytotoxic efficacy against the Hep-G2 liver cancer cell line. researchgate.net

The position of the halogen is critical. The introduction of an electron-withdrawing chlorine atom specifically at the C-5 position of the phenyl ring has been linked to increased antibacterial potency. nih.gov This highlights that not only the presence of halogens but their precise location on the aromatic ring dictates their contribution to biological activity, likely by influencing binding affinity and pharmacokinetic properties.

Table 2: Influence of Halogenation on Biological Activity
Compound SeriesHalogenation PatternTargetObserved Efficacy
Clinafloxacin-triazole hybrids2,4-difluoroMRSAMost potent in series (MIC: 0.25–1 μg/mL) nih.gov
Indole–triazole hybrids3,4-dichloroHep-G2 cancer cellsExcellent cytotoxicity researchgate.net
4,5-disubstituted-1,2,4-triazole-3-thiones5-(chlorophenyl)Gram-positive bacteriaIncreased antibacterial potency nih.gov

Role of Aromatic and Heteroaromatic Ring Systems

The core structure of this compound can be modified by replacing the dichlorophenyl ring with other aromatic or heteroaromatic systems. This bioisosteric replacement can lead to compounds with altered biological activities, selectivities, and physicochemical properties.

The 1,2,4-triazole nucleus itself is a key pharmacophore known to enhance the pharmacological activity of molecules it is incorporated into. mdpi.com Studies have shown that joining the triazole moiety with other biologically active heterocyclic systems can result in more efficacious compounds. mdpi.com For instance, linking the 1,2,4-triazole ring to a 1,3,4-thiadiazole (B1197879) moiety has been a successful strategy in designing hybrid molecules with significant antimicrobial and antioxidant properties. mdpi.com

Significance of Thiol Group Modification (e.g., S-alkylation) on Potency and Selectivity

The thiol (-SH) group at the C-3 position of the 1,2,4-triazole ring is a critical functional group that can exist in tautomeric equilibrium with its thione (C=S) form. This group is a key site for chemical modification, most commonly through S-alkylation, to generate new analogues with potentially improved potency and selectivity. researchgate.net Triazole derivatives incorporating sulfur in the form of mercapto- or thione-substitutions often exhibit greater potency compared to their parent compounds. nih.gov

Alkylation of the thiol group to form S-substituted derivatives is a primary route for diversification. researchgate.net These modifications can significantly alter the compound's lipophilicity, size, and hydrogen-bonding capacity, thereby influencing its pharmacological properties. For example, S-alkylation with various alkyl or aryl halides leads to the formation of thioether derivatives. researchgate.netresearchgate.net The absence of a thiocarbonyl (C=S) signal in the ¹³C NMR spectra of these products confirms that alkylation occurs on the sulfur atom. nih.gov

Further reactions can be carried out on these S-alkylated intermediates. For instance, converting the thiol to an S-acetohydrazide derivative provides a handle for creating a wide array of hydrazones, which have shown diverse biological activities, including anticancer effects. nih.gov It is also noteworthy that after S-alkylation, the nitrogen atoms of the triazole ring (N-1 and N-2) become available for further alkylation, leading to the formation of different regioisomers with distinct biological profiles. researchgate.netnih.gov

Table 3: Modifications of the Thiol Group and Their Purpose
Modification TypeResulting StructurePurpose/OutcomeReference
S-alkylationThioether derivativeAlters lipophilicity and size; creates intermediate for further synthesis. researchgate.net
Conversion to S-acetohydrazideHydrazide intermediateAllows for the synthesis of target hydrazone compounds with anticancer activity. nih.gov
N-alkylation of S-alkylated triazoleN-1 or N-2 substituted thioetherGenerates regioisomers with potentially different biological activities. nih.gov

Conformational Flexibility and Its Correlation with Pharmacological Response

The conformational flexibility of 1,2,4-triazole analogues can significantly influence their interaction with biological receptors and, consequently, their pharmacological response. The degree of rotational freedom of the substituents on both the triazole and phenyl rings determines the accessible conformations of the molecule.

Introducing flexible linkers between the core heterocyclic system and its substituents is a known strategy to enhance biological activity. For example, in a series of anticonvulsant agents, the presence of a methylene (B1212753) (-CH₂) linker in 5-(3-chlorobenzyl) analogues, as opposed to a direct 5-(3-chlorophenyl) connection, was found to improve potency, time-course profile, and safety due to an increase in molecular flexibility. nih.gov This flexibility allows the molecule to adopt a more favorable conformation for binding to its target.

Theoretical calculations and X-ray crystallography studies on 1,2,4-triazole derivatives have been used to characterize their conformational preferences. mdpi.com These studies analyze the rotational degrees of freedom of the substituents to understand how the molecule's shape and electronic properties, such as dipole moment and electrostatic potential, are affected. mdpi.com This information is crucial for understanding how the molecule orients itself within a receptor's binding pocket and for designing new analogues with improved pharmacological profiles.

Future Research Directions and Advanced Applications

Design and Synthesis of Hybrid Molecules Incorporating the 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol Moiety

A promising strategy to develop novel therapeutic agents involves the creation of hybrid molecules, which combine two or more pharmacophores in a single entity to interact with multiple targets or to enhance the activity of the parent molecules. The this compound moiety can be strategically linked with other biologically active heterocyclic systems. mdpi.com The goal is to design multifunctional compounds with potentially synergistic or additive effects, broader biological spectra, and reduced potential for drug resistance.

Research in this area focuses on synthesizing hybrids by connecting the triazole scaffold to other pharmacologically important nuclei, such as:

1,3,4-Thiadiazoles: Known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com

Other Triazoles (1,2,3-triazole): The "click chemistry" approach to forming 1,2,3-triazoles allows for the efficient creation of diverse molecular hybrids. acs.orgnih.gov

Semicarbazides and Thiosemicarbazides: These moieties are known to contribute to various biological activities, including tyrosinase inhibition. nih.gov

Indole and Piperazine Moieties: These are common fragments in many clinically used drugs and are known to confer potent biological activities. nih.govresearchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction protocols. A common starting point is the derivatization of the thiol group (-SH) of the triazole ring, which can act as a nucleophile to react with various electrophilic reagents, or by creating linkers attached to other parts of the molecule. researchgate.net

Table 1: Examples of Synthetic Strategies for Triazole-Based Hybrid Molecules

Hybrid Moiety Synthetic Approach Potential Biological Target
1,3,4-Thiadiazole (B1197879) Acid-catalyzed cyclization of a thiosemicarbazide intermediate derived from the parent triazole. nih.gov Microbial enzymes, inflammatory pathways
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) using a propargylated triazole-thiol derivative. acs.orgnih.gov Cyclin-dependent kinases (CDKs), various enzymes

Targeted Delivery Systems and Prodrug Design Considerations

To improve the therapeutic efficacy and minimize off-target effects of this compound, future research is directed towards targeted delivery systems and prodrug design. These strategies aim to deliver the active compound specifically to the site of action, such as tumor cells or infected tissues.

Targeted Delivery Systems: One approach involves conjugating the triazole derivative to targeting moieties like peptides or nanoparticles. For instance, fluorescent carbon nanoparticles conjugated with 1,2,4-triazole (B32235) derivatives and a dipeptide have been designed for targeted delivery to pediatric brain tumor cells. nih.gov This approach utilizes the specificity of the peptide to bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the tumor site. nih.gov

Prodrug Design: Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often at the target site. This can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For this compound, a prodrug strategy could involve modifying the thiol group to create an ester or another cleavable linkage. This modification could enhance membrane permeability and oral bioavailability, with the active thiol being released by enzymatic action (e.g., by esterases) within the target cells.

Combinatorial Chemistry and High-Throughput Screening for Novel Leads

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful platform for the rapid synthesis and evaluation of large libraries of compounds to identify new drug leads. nih.gov This approach can be systematically applied to the this compound scaffold to explore a vast chemical space and identify derivatives with enhanced potency and selectivity. chemrxiv.org

The process involves:

Library Design: Designing a library of derivatives by introducing a variety of substituents at different positions of the triazole ring.

Solid-Phase or Solution-Phase Synthesis: Utilizing automated or semi-automated synthesis techniques to produce a large number of distinct compounds.

High-Throughput Screening (HTS): Screening the entire library against a panel of biological targets (e.g., enzymes, receptors, whole cells) using automated assays to quickly identify "hits." benthamscience.comrjpbr.com

This methodology allows for the efficient exploration of structure-activity relationships (SAR), highlighting which chemical modifications lead to improved biological activity. nih.gov A combinatorial approach using "click" chemistry has been successfully used to create large libraries of pyridyl-1,2,3-triazole ligands for coordination with metal scaffolds, which were then screened for antimicrobial applications. chemrxiv.org

Exploration of Additional Biological Activities and Mechanistic Pathways

While initial studies may focus on a specific activity, the 1,2,4-triazole-3-thione scaffold is known for its pleiotropic biological effects. mdpi.comresearchgate.net Future research should aim to systematically explore a wider range of potential therapeutic applications for this compound and its derivatives.

Potential Activities for Exploration:

Anticancer: Derivatives of 1,2,4-triazole-3-thiol have shown activity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. researchgate.netnih.gov

Antiviral and Anti-infective: The triazole core is present in several clinically used antiviral and antifungal drugs. nih.gov

Anti-inflammatory and Analgesic: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. mdpi.com

Enzyme Inhibition: Triazoles are known inhibitors of various enzymes, such as xanthine oxidase (relevant for gout) and cytochrome P450 enzymes. nih.govnih.gov

Mechanistic Studies: A crucial aspect of future research will be to elucidate the specific molecular mechanisms by which this compound exerts its biological effects. This involves identifying its direct molecular targets (e.g., specific enzymes or receptors) and understanding its impact on cellular signaling pathways. Techniques such as molecular docking, genetic sequencing, and proteomic analysis can be employed to unravel these pathways. nih.govresearchgate.net

Development of Computational Tools for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and biological activities, thus saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. slideshare.net For this compound derivatives, QSAR models can be developed to predict properties like lipophilicity (logP), which is crucial for drug absorption and distribution. researchgate.net These models can guide the design of new derivatives with optimized pharmacokinetic profiles.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as the active site of an enzyme. acs.orgnih.gov Molecular docking studies can be used to:

Predict the binding affinity of this compound derivatives to a target protein.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.

Guide the rational design of more potent and selective inhibitors. nih.gov

Table 2: Application of Computational Tools in Triazole Research

Computational Tool Application Predicted Property/Outcome
QSAR/QSPR Correlate chemical structure with physical or biological properties. researchgate.net Lipophilicity (logP), Corrosion Inhibition Efficiency slideshare.net, Biological Activity
Molecular Docking Predict binding mode and affinity of a ligand to a receptor. acs.org Binding energy, Key amino acid interactions, Enzyme inhibition
ADMET Analysis Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov Drug-likeness, Bioavailability, Potential toxicity

By integrating these advanced computational and experimental strategies, the full therapeutic potential of this compound can be explored, paving the way for the development of novel and effective therapeutic agents.

Conclusion

Summary of Key Findings on 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its Derivatives

While direct research on the 5-(2,5-dichlorophenyl) isomer is limited, extensive studies on the closely related 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives provide significant insights into the potential activities of the target compound. The primary derivatives explored in the literature are Schiff bases, formed by the condensation of the 4-amino group of the triazole with various substituted aldehydes.

These derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, a series of Schiff bases derived from 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol were synthesized and screened for their biological activity. The findings indicate that the nature and position of substituents on the benzaldehyde (B42025) ring of the Schiff base play a crucial role in determining the compound's efficacy.

Antifungal Activity:

Several Schiff base derivatives of the 2,4-dichloro analogue have shown potent antifungal activity, particularly against Microsporum gypseum. In some cases, the activity of the synthesized compounds was superior to the standard drug, ketoconazole. nih.gov For example, the derivative 4-(4-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol exhibited significant antifungal properties. nih.gov However, the tested compounds showed no significant activity against other fungal strains like Candida albicans and Aspergillus niger. nih.gov

Compound DerivativeFungal StrainActivity (Compared to Standard)
Schiff Bases of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSuperior or comparable to Ketoconazole nih.gov
Schiff Bases of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolCandida albicansNo significant activity nih.gov
Schiff Bases of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolAspergillus nigerNo significant activity nih.gov

Antibacterial Activity:

Similarly, these derivatives have been evaluated for their antibacterial efficacy. Strong activity was observed against the Gram-positive bacterium Staphylococcus aureus, with some compounds showing potency comparable or even superior to the standard drug streptomycin. nih.gov Conversely, the derivatives were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov This selectivity suggests a specific mechanism of action targeting Gram-positive bacteria. The presence of chloro and bromo substituents on the benzylidene part of the Schiff bases, such as in 4-(4-bromobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-(2-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, was noted in active compounds. nih.gov

Compound DerivativeBacterial StrainActivity (Compared to Standard)
Schiff Bases of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureusSuperior or comparable to Streptomycin nih.gov
Schiff Bases of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolEscherichia coliNo significant activity nih.gov

Perspectives on the Compound's Academic and Research Significance

The academic and research significance of this compound and its analogues lies in their potential as lead compounds for the development of new therapeutic agents. The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore, and the introduction of a dichlorophenyl moiety is a common strategy in drug design to enhance biological activity, often by increasing lipophilicity and facilitating membrane transport.

The demonstrated selective activity of its derivatives against specific microbial strains makes this chemical family a subject of interest for several reasons:

Combatting Drug Resistance: The emergence of multidrug-resistant pathogens is a critical global health issue. The unique activity profile of these triazole derivatives against Gram-positive bacteria like S. aureus suggests they may operate via mechanisms different from existing antibiotics, offering a potential solution to resistance. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of derivatives, such as Schiff and Mannich bases, allows for extensive SAR studies. nih.govresearchgate.net By systematically altering the substituents on the triazole core and its appended groups, researchers can elucidate the key structural features required for potent and selective biological activity. This knowledge is invaluable for the rational design of more effective drugs.

Versatile Synthetic Intermediate: The parent compound, with its reactive amino and thiol groups, is a versatile intermediate for the synthesis of a wide range of heterocyclic systems. nih.govnepjol.info This allows for the creation of diverse chemical libraries for high-throughput screening against various biological targets.

Gaps in Current Knowledge and Emerging Research Avenues

Despite the promising findings for related compounds, there are significant gaps in our understanding of this compound itself. Future research should be directed towards several key areas:

Synthesis and Characterization: A primary gap is the lack of published research on the synthesis and full characterization of the 5-(2,5-dichlorophenyl) isomer. A robust and efficient synthetic route needs to be established.

Direct Biological Screening: The biological activity of the parent compound, this compound, has not been reported. It is crucial to screen this molecule for its intrinsic antimicrobial, antifungal, antioxidant, and anti-inflammatory properties to establish a baseline for its derivatives.

Exploration of Other Derivatives: Research has predominantly focused on Schiff bases. The synthesis and biological evaluation of other classes of derivatives, such as Mannich bases, S-alkylated derivatives, and fused heterocyclic systems (e.g., triazolothiadiazoles), could lead to the discovery of compounds with novel or enhanced activities.

Mechanism of Action Studies: For the active derivatives identified, the underlying mechanism of their selective antimicrobial action is unknown. Investigating how these compounds inhibit the growth of Gram-positive bacteria while sparing Gram-negative bacteria would be a significant contribution to the field of antibiotic research.

Broader Biological Screening: The current focus has been on antimicrobial and antifungal activities. Given that 1,2,4-triazole derivatives are known to possess a wide range of pharmacological effects, screening this compound and its derivatives for other activities, such as anticancer, antiviral, and anti-inflammatory properties, is a logical next step.

Q & A

Q. What are the key steps in synthesizing 5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis involves cyclocondensation of chlorinated aromatic precursors with thiourea derivatives, followed by thiolation. Key steps include:
  • Cyclocondensation: Reflux in ethanol/methanol with acid/base catalysts (e.g., glacial acetic acid) to form the triazole ring .
  • Thiol Introduction: Reacting intermediates with phosphorus pentasulfide (P₂S₅) in anhydrous conditions .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
  • Optimization: Polar aprotic solvents (DMF/water mixtures) and controlled catalyst loading (5–10 mol%) improve yields to 60–75% .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound's purity and structure?

  • Methodological Answer:
  • ¹H-NMR: Confirms proton environments (e.g., thiol proton at δ 3.8–4.2 ppm; aromatic protons at δ 7.2–7.8 ppm) .
  • LC-MS: Validates molecular weight (e.g., m/z 383.7 for C₁₅H₉Cl₃N₄S) and detects impurities .
  • Elemental Analysis: Ensures stoichiometric integrity (C, H, N within ±0.3% of theoretical values) .

Q. How is the compound's preliminary biological activity screened in academic research?

  • Methodological Answer:
  • Antimicrobial Assays: Agar diffusion (e.g., against Candida albicans or Staphylococcus aureus) with zone-of-inhibition measurements .
  • Enzyme Inhibition: Fluorometric assays targeting fungal CYP51 or bacterial dihydrofolate reductase (DHFR) at 10–100 µM concentrations .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies often arise from impurities, assay variability, or divergent protocols. Strategies include:
  • Replication: Standardize conditions (e.g., fixed cell lines, consistent dosing) .
  • Orthogonal Assays: Cross-validate using enzyme inhibition (kinetic assays) vs. cellular viability (MTT) .
  • Structural Analog Testing: Compare activity of derivatives (e.g., 5-(4-chlorophenyl) vs. 5-(3-pyridyl)) to isolate pharmacophoric elements .

Q. What computational strategies predict ADME properties and target interactions for this compound?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with PDB targets (e.g., fungal CYP51) to assess binding affinity (ΔG < −7 kcal/mol indicates strong interaction) .
  • PASS Online: Predicts biological activities (e.g., antifungal probability >0.7) based on structural motifs .
  • ADME Modeling: SwissADME evaluates bioavailability (e.g., high GI absorption, BBB impermeability) and alerts for Pan-Assay Interference Compounds (PAINS) .

Q. How do structural modifications at the triazole ring's N1 and C5 positions influence bioactivity and stability?

  • Methodological Answer:
  • C5 Substituents: Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving antifungal activity but may reduce solubility .
  • N1 Alkylation: Ethyl/methyl groups increase logP (e.g., from 2.1 to 3.5), enhancing membrane permeability but requiring formulation adjustments .
  • Stability Studies: Accelerated degradation tests (pH 2–9, 25–60°C) guide storage conditions (e.g., −20°C in amber vials) .

Q. What advanced synthetic routes improve regioselectivity in triazole-thiol derivatives?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity (>90% purity) .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield reactive sites during thiolation, minimizing side products .
  • Flow Chemistry: Enables precise control of reaction parameters (e.g., temperature, residence time) for scalable synthesis .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.